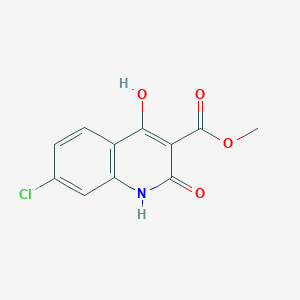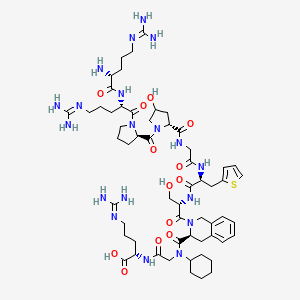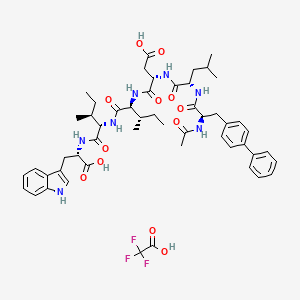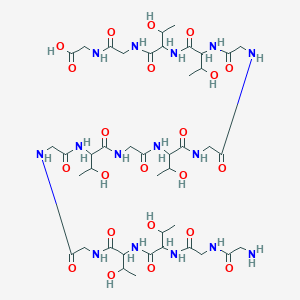
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, is a synthetic organic compound known for its complex molecular structure and potential applications in various scientific research fields. Its unique arrangement of functional groups and stereochemistry make it a subject of interest in the study of chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Key steps include the esterification of 2-Naphthaleneacetic acid with 6-methoxy-alpha-methyl alcohol, followed by the introduction of nitrooxy groups. Common reagents used in these reactions are acid chlorides, catalysts like Lewis acids, and nitrating agents.
Industrial Production Methods
While specific industrial production methods for this compound might not be documented extensively, general practices would include batch processing in controlled environments, ensuring high purity and yield. Scaling up laboratory procedures to industrial scales often requires optimization of reaction parameters and rigorous quality control.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids, bases
Major Products Formed
Major products depend on the specific reactions and conditions applied. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with altered functional groups.
Applications De Recherche Scientifique
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, is utilized in various research fields:
Chemistry: Studying its reactivity and synthesizing derivatives for materials science.
Biology: Investigating its interactions with biological molecules and potential effects on cellular processes.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Potential use in manufacturing specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets, potentially including enzymes and receptors. Its nitrooxy groups may participate in redox reactions, influencing biological pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthaleneacetic acid derivatives
6-Methoxy-alpha-methyl- derivatives
Compounds with nitrooxy functional groups
Highlighting Uniqueness
Compared to similar compounds, 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, exhibits unique reactivity due to its specific functional groups and stereochemistry. This distinct arrangement allows it to participate in a broader range of chemical reactions and potentially exhibit unique biological activities.
By now, you've gotten a detailed view into this intriguing compound and how it stands out within the vast world of organic chemistry. If there's another topic that sparks your curiosity, I'm all ears!
Propriétés
Numéro CAS |
646509-43-5 |
|---|---|
Formule moléculaire |
C17H18N2O9 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
[(2R)-2,3-dinitrooxypropyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C17H18N2O9/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)17(20)26-9-16(28-19(23)24)10-27-18(21)22/h3-8,11,16H,9-10H2,1-2H3/t11-,16+/m0/s1 |
Clé InChI |
DHMLCNFGWGUOSW-MEDUHNTESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC[C@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
![17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione](/img/structure/B10837815.png)
![2-[11-[3-(Diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B10837821.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)
